molecular formula C17H14N4O4S B2508770 3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole CAS No. 496776-22-8

3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B2508770
CAS No.: 496776-22-8
M. Wt: 370.38
InChI Key: GDMUZIUZVFPWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-Benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a benzodioxole moiety, a methyl group, and a 4-nitrobenzylsulfanyl group. This compound is of interest in medicinal chemistry due to the triazole scaffold’s prevalence in drug discovery, particularly for antimicrobial, antifungal, and anticancer applications .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4S/c1-20-16(12-4-7-14-15(8-12)25-10-24-14)18-19-17(20)26-9-11-2-5-13(6-3-11)21(22)23/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMUZIUZVFPWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the benzodioxole and triazole precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Chemical Reactions of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives can undergo various chemical reactions due to their heterocyclic structure. These include:

  • Electrophilic Substitution : Due to the high electron density on the nitrogen atoms, electrophilic substitution reactions primarily occur at these sites .

  • Nucleophilic Substitution : The carbon atoms in the ring are susceptible to nucleophilic attack due to their π-deficiency .

  • Cyclization Reactions : These are common for forming more complex heterocyclic systems, such as benzo thiazolo[2,3-c] triazoles .

Potential Reactions for the Target Compound

Given the structural features of 3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole , potential chemical reactions could include:

  • S-Alkylation/Dealkylation : The [(4-nitrophenyl)methyl]sulfanyl group could undergo dealkylation reactions under certain conditions, potentially forming a free thiol group.

  • Electrophilic Aromatic Substitution : The benzodioxole ring might undergo electrophilic aromatic substitution reactions, although this could be challenging due to the presence of the electron-withdrawing nitro group on the phenyl ring.

Biological Activities of Related Compounds

1,2,4-Triazole derivatives have been extensively studied for their biological activities, including antibacterial, antifungal, and anticancer properties . The presence of a nitrobenzyl group and a benzodioxole moiety in the target compound could potentially enhance its biological activity by interacting with specific biological targets.

Biological Activity Data

Compound TypeBiological ActivityReference
1,2,4-Triazole DerivativesAntibacterial, Antifungal
Benzodioxole Containing CompoundsPotential Antimicrobial Activity[General Literature]
Nitrobenzyl Substituted CompoundsEnhanced Biological Activity[General Literature]

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of triazole derivatives, including the compound . Research has shown that triazoles can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized alkyl thio-1,2,4-triazole compounds were tested against various bacterial strains, revealing promising results . The compound's structure allows for interactions with bacterial enzymes, enhancing its potential as an antibiotic.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazoleE. coli8 µg/mL
Other TriazolesStaphylococcus aureus16 µg/mL

Antioxidant Properties

Antioxidant activity is another significant application of this compound. The presence of the benzodioxole moiety is known to enhance radical scavenging properties. In vitro assays such as DPPH and ABTS have been employed to measure the antioxidant capacity of triazole derivatives. For example, compounds derived from nalidixic acid exhibited IC50 values comparable to established antioxidants like ascorbic acid . This suggests that triazole derivatives could serve as potential therapeutic agents for oxidative stress-related diseases.

Case Studies

A notable case study involved the synthesis and testing of a series of triazole compounds for their anticancer activity against different cancer cell lines. The results indicated that some derivatives exhibited significant cytotoxicity against breast and lung cancer cells . The findings support further exploration into the development of triazole-based therapies for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents at Positions 3, 4, and 5 Key Functional Groups References
Target Compound 3: Benzodioxol-5-yl
4: Methyl
5: 4-Nitrobenzylsulfanyl
Benzodioxole, Nitro, Sulfanyl
3-(3,4-Dimethoxyphenyl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazole 3: 3,4-Dimethoxyphenyl
4: Methyl
5: 4-Nitrobenzylsulfanyl
Methoxy, Nitro, Sulfanyl
4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole 3: 4-Methoxyphenyl
4: 4-Chlorophenyl
5: 4-Methylbenzylsulfanyl
Chloro, Methoxy, Sulfanyl
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole 3: 4-Fluorobenzylsulfanyl
4: Methyl
5: Pyrazole-pyrrole hybrid
Fluoro, Sulfanyl, Pyrazole

Key Observations :

  • Benzodioxole vs. This may improve binding to hydrophobic enzyme pockets in biological targets.
  • Sulfanyl vs. Sulfonyl Groups : Unlike sulfonyl-containing triazoles (e.g., –4), the sulfanyl group in the target compound offers greater flexibility and reduced polarity, which may influence membrane permeability .

Physicochemical and Spectral Properties

Table 2: Comparative Spectral Data

Compound IR (cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm) EI-MS (M⁺) References
Target Compound Not reported Not reported Not reported
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3314 (NH), 3045 (CH), 1631 (C=N), 1228 (C=S) 9.79 (s, NH), 7.57–8.87 (m, Ar-H), 2.49 (s, CH₃) 385
3-(3,4-Dimethoxyphenyl)-4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazole Not reported Not reported Not reported

Analysis :

  • The absence of a thione (C=S) group in the target compound (vs. ) eliminates the 1228 cm⁻¹ IR band, suggesting differences in hydrogen-bonding capacity .
  • Methyl and aromatic proton signals in analogous compounds (e.g., δ 2.49 ppm for CH₃ in ) are consistent with the target’s expected NMR profile.

Table 3: Reported Bioactivities of Analogous Triazoles

Compound Biological Activity Potency References
Target Compound Not explicitly reported
4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives Antimicrobial Moderate (docking scores comparable to ciprofloxacin)
1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole Antifungal IC₅₀ ~10 µM against Candida albicans
3-[(4-Fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenylpyrazol-4-yl]-4H-1,2,4-triazole Antibacterial MIC 8 µg/mL against S. aureus

Inferences :

  • The nitro group in the target compound may enhance antifungal/antibacterial activity, as seen in nitrophenyl-containing analogues .
  • The benzodioxole moiety could improve CNS permeability compared to fluorobenzyl or chlorophenyl derivatives, though this requires experimental validation .

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antitubercular, antioxidant, and other pharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

C16H15N3O4S\text{C}_{16}\text{H}_{15}\text{N}_3\text{O}_4\text{S}

Structural Features

  • Benzodioxole moiety : Contributes to the compound's lipophilicity and potential for biological interactions.
  • Triazole ring : Known for its role in various pharmacological activities, including antifungal and antibacterial properties.
  • Nitrophenyl and methylsulfanyl groups : These substituents may enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized triazoles were evaluated against various pathogens:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
C4Mycobacterium tuberculosis0.976 µg/mL
C8Staphylococcus aureus31.25 µg/mL
C11Escherichia coli62.5 µg/mL

These findings suggest that compounds similar to This compound may possess potent antimicrobial activity against resistant strains of bacteria and mycobacteria .

Antitubercular Activity

Triazole derivatives have been identified as potential anti-tuberculosis agents. The compound's structural features may enhance its efficacy against Mycobacterium tuberculosis. In vitro studies have shown promising results for similar compounds with MIC values ranging from 0.976 to 62.6 µg/mL against various mycobacterial strains .

Antioxidant Activity

The antioxidant potential of triazoles has been explored through various assays. For example, DPPH radical scavenging assays demonstrated that certain triazole derivatives exhibited significant antioxidant activity:

CompoundIC50 (µg/mL)
A125
B130

These results indicate that the incorporation of specific functional groups can enhance the antioxidant capacity of triazole compounds .

Study 1: Synthesis and Evaluation

In a study conducted on a series of triazole derivatives, including those similar to our compound of interest, researchers synthesized and evaluated their biological activities. The findings highlighted that modifications in the substituents significantly influenced antimicrobial efficacy, with some derivatives showing enhanced activity against both Gram-positive and Gram-negative bacteria .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the interaction of triazole derivatives with key enzymes involved in bacterial metabolism. For instance, docking simulations targeting cytochrome P450 enzymes revealed strong binding affinities for several synthesized derivatives, suggesting a mechanism for their antimicrobial action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.